molecular formula C9H12BrN3Si B8375489 6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine

6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B8375489
M. Wt: 270.20 g/mol
InChI Key: RPXFFIVUGGIKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C9H12BrN3Si and its molecular weight is 270.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12BrN3Si

Molecular Weight

270.20 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrazin-2-yl)-trimethylsilane

InChI

InChI=1S/C9H12BrN3Si/c1-14(2,3)9-4-7-5-11-8(10)6-13(7)12-9/h4-6H,1-3H3

InChI Key

RPXFFIVUGGIKCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NN2C=C(N=CC2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

O-(Mesitylenesulfonyl)hydroxylamine (680 mg, 3.2 mmol) was added in one portion to a stirred solution of 2-bromo-5-trimethylsilanylethynyl-pyrazine (Step 1, 3 mmol) in CH2Cl2 (3 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes, at RT for 4 hours, then evaporated. The N-amino adduct was used without further manipulation. K2CO3 (410 mg, 3 mmol) was added to a stirred solution of the N-aminopyrazine from above in dry DMF (5 ml) at RT under nitrogen. After 6 hours the mixture was partitioned between EtOAc/H2O. The organic layer was washed with brine (×2), then evaporated. The residue was taken up in CH2Cl2 and passed through a phase separating cartridge. The filtrate was evaporated and the residue was purified by chromatography on silica (2→4% EtOAc/Petrol) to give the title compound (62 mg, oil) MS: [M+H]+ 270/272.
Quantity
680 mg
Type
reactant
Reaction Step One
Name
2-bromo-5-trimethylsilanylethynyl-pyrazine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.